N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4(1H)-one core substituted at position 1 with a 3,4-dimethylphenyl group and at position 5 with a 2-phenoxyacetamide moiety. Its molecular formula is C₂₃H₂₁N₅O₃, with a molecular weight of approximately 407.45 g/mol (estimated from analogs in ).
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-8-9-16(10-15(14)2)26-20-18(11-23-26)21(28)25(13-22-20)24-19(27)12-29-17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGJBZVHUHKJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic pyrazolo[3,4-d]pyrimidine core structure with specific substitutions that enhance its biological profile. The molecular formula is , and it has a molecular weight of approximately 433.468 g/mol. The structure includes:
- A 3,4-dimethylphenyl group at the 1-position.
- A phenoxyacetamide group at the 2-position.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- COX Enzymes : The compound has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. In vitro studies suggest that compounds with similar structures exhibit significant inhibition of COX-II activity, which is crucial for anti-inflammatory effects .
- Cellular Pathways : It may also influence cellular signaling pathways related to inflammation and pain response through the modulation of prostaglandin synthesis.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often exhibit diverse biological activities:
Case Studies and Research Findings
- COX-II Inhibition Studies :
-
Antitumor Activity :
- Another investigation involved testing the antitumor efficacy of structurally similar compounds in various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
- Pharmacokinetics and Toxicology :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole-Pyrimidinone Core
Key structural analogs and their properties:
| Compound Name | Core Substituents (Position 1) | Acetamide Substituent | Molecular Weight (g/mol) | Notable Features/Activity |
|---|---|---|---|---|
| Target Compound | 3,4-Dimethylphenyl | 2-Phenoxy | ~407.45 | High lipophilicity (inferred) |
| 2-(1-(2,3-Dimethylphenyl)-...acetamide (Ev3) | 2,3-Dimethylphenyl | N-Phenethyl | N/A | Structural isomer; phenethyl group may alter target binding |
| CAS 899752-73-9 (Ev11) | Phenyl | 3-Methoxyphenoxy | 391.4 | Methoxy group improves solubility |
| CAS 899946-28-2 (Ev15) | Phenyl | 4-Methoxyphenoxy | 391.4 | Positional isomer of methoxy group |
| Example 53 (Ev10) | Fluorophenyl-chromen complex | Fluorinated biphenyl-carboxamide | 589.1 | Antiviral/anticancer (patent claim) |
| USP7 Inhibitor (Ev13) | Methyl | Piperidine-biphenyl | N/A | Enzyme inhibition (USP7 target) |
Impact of Substituents on Activity
- 3,4-Dimethylphenyl vs.
- Phenoxyacetamide vs. Methoxyacetamide: The phenoxy group (target compound) lacks the hydrogen-bonding capability of methoxy groups (), which could reduce solubility but improve passive diffusion across membranes.
- Complex Substituents () : Compounds with fused rings (e.g., chromen) or extended side chains (e.g., piperidine-biphenyl) demonstrate broader pharmacological applications, such as antiviral or enzyme inhibition, but may suffer from synthetic complexity .
Research Findings and Hypotheses
Antimicrobial Activity (Inferred from )
The target’s phenoxy group, though less polar, might still contribute to moderate activity against gram-negative bacteria through hydrophobic interactions .
Antiviral and Enzyme Inhibition Potential
- The fluorophenyl-chromen analog () and USP7 inhibitor () suggest that pyrazolo[3,4-d]pyrimidinones with bulky substituents are viable scaffolds for antiviral and anticancer agents. The target compound’s dimethylphenyl group could similarly stabilize interactions with viral proteases or cellular enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
